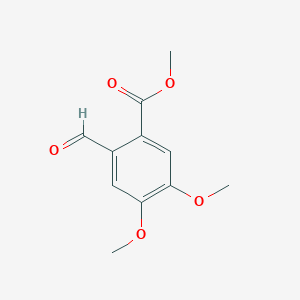
methyl 2-ethynyl-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethynyl-4,5-dimethoxybenzoate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzoic acid, featuring ethynyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-ethynyl-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethynyl-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethynyl-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of methoxy-substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-ethynyl-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-ethynyl-4,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the compound’s electronic properties, influencing its reactivity and interactions with biological molecules. The methoxy groups can also affect the compound’s solubility and binding affinity to target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Methyl 2-ethynyl-4,5-dimethoxybenzoate can be compared with other similar compounds such as:
Methyl 2-amino-4,5-dimethoxybenzoate: This compound features an amino group instead of an ethynyl group, leading to different reactivity and applications.
Methyl 2-formyl-4,5-dimethoxybenzoate:
Methyl 2-hydroxy-4,5-dimethoxybenzoate: The hydroxy group introduces different hydrogen bonding capabilities and reactivity.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in its own right.
Propriétés
Numéro CAS |
637348-14-2 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



